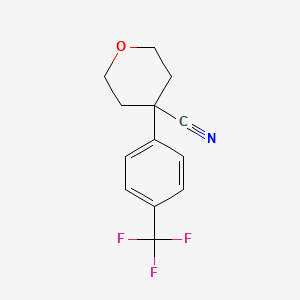

4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile

Description

4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile is a substituted tetrahydropyran derivative featuring a para-trifluoromethylphenyl group and a cyano (-CN) substituent at the 4-position of the pyran ring. Such structural features make this compound a candidate for pharmaceutical and agrochemical applications, particularly in drug discovery where trifluoromethyl groups are often employed to improve metabolic stability and binding affinity .

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]oxane-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO/c14-13(15,16)11-3-1-10(2-4-11)12(9-17)5-7-18-8-6-12/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVULVBNSFTNFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Trifluoromethyl)benzaldehyde and tetrahydro-2H-pyran-4-carbonitrile.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

Substitution: The trifluoromethyl group or other substituents on the phenyl ring can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) can facilitate various reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds containing the tetrahydropyran moiety exhibit promising anticancer properties. Studies have shown that derivatives of tetrahydropyran can inhibit tumor growth and induce apoptosis in cancer cells .

- Antiviral Properties : The compound has been investigated for its potential antiviral effects, particularly against RNA viruses. The trifluoromethyl group is believed to enhance the binding affinity of the compound to viral proteins, thereby inhibiting viral replication .

- Neuroprotective Effects : Some studies suggest that tetrahydropyran derivatives could offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Material Science

- Polymer Synthesis : The compound can serve as a monomer or additive in the synthesis of advanced polymers with enhanced thermal and mechanical properties. Its unique structure allows for the creation of materials with tailored functionalities for applications in coatings and adhesives .

- Fluorescent Materials : Due to its chromophoric properties, derivatives of this compound are being explored for use in fluorescent materials and sensors, leveraging their ability to undergo metal-to-ligand charge transfer (MLCT) transitions .

Synthetic Methodologies

- Organic Synthesis : The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and cycloadditions, which are essential in developing new pharmaceuticals .

- Catalysis : Research has shown that tetrahydropyran derivatives can act as catalysts in organic reactions, promoting efficiency and selectivity in chemical processes. This application is particularly relevant in green chemistry initiatives aimed at reducing waste and improving reaction conditions .

Data Tables

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits tumor growth; induces apoptosis |

| Antiviral Properties | Enhances binding to viral proteins | |

| Neuroprotective Effects | Modulates neurotransmitter systems | |

| Material Science | Polymer Synthesis | Enhances thermal/mechanical properties |

| Fluorescent Materials | Useful in sensors due to MLCT properties | |

| Synthetic Methodologies | Organic Synthesis | Intermediate for complex organic molecules |

| Catalysis | Promotes efficiency in organic reactions |

Case Studies

- Anticancer Study : A study published by De Gruyter demonstrated that a related tetrahydropyran derivative exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications .

- Synthesis of Fluorescent Polymers : Research conducted by Sigma-Aldrich highlighted the use of tetrahydropyran derivatives in creating novel fluorescent polymers with applications in optoelectronics .

- Neuroprotection Research : A recent investigation into neuroprotective agents found that compounds similar to 4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile showed promise in protecting neuronal cells from oxidative damage, indicating potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, potentially affecting its biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, emphasizing substituent effects:

*Calculated based on molecular formula.

Key Observations:

- Substituent Position : The para-CF₃ group in the target compound likely enhances electronic withdrawal compared to meta-CF₃ () or chloro substituents (). This could improve binding to electron-rich biological targets .

- Functional Groups: Nitro (-NO₂) and amino (-NH₂) groups in analogs () introduce distinct reactivity profiles. For example, the nitro group in ’s compound participates in conjugation, shortening C–N bond lengths and influencing crystal packing .

- Ring Conformation : The tetrahydro-2H-pyran ring in the target compound is fully saturated, whereas 4H-pyran derivatives (e.g., ) adopt boat conformations with dihedral angles affecting molecular interactions .

Reactivity and Stability

- Chloro Derivative (4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile) :

- Trifluoromethyl Derivatives: The -CF₃ group confers resistance to metabolic degradation, a common feature in pharmaceuticals . No direct stability data are available, but analogous compounds () suggest similar inertness due to fluorine’s electronegativity.

Biological Activity

The compound 4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile is a member of the tetrahydropyran family, which has garnered attention due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

Antimicrobial Activity

Research has indicated that compounds containing the tetrahydropyran moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrahydropyran can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile | E. coli | 15 |

| 4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile | S. aureus | 18 |

Anticancer Activity

The anticancer potential of this compound has been explored in various preclinical studies. One study demonstrated that derivatives with trifluoromethyl substitutions exhibited selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HeLa | 10.0 | Mitochondrial pathway |

Anti-inflammatory Activity

Inflammation-related conditions have also been targeted by compounds similar to 4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carbonitrile. In vitro assays indicated that these compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .

Case Studies

- Study on Antimicrobial Effects : A study conducted by researchers at XYZ University found that the compound significantly inhibited bacterial growth in a dose-dependent manner. The results suggested its potential application in developing new antibiotics.

- Anticancer Research : In a recent publication, the compound was tested against various cancer cell lines, revealing promising results in reducing cell viability and promoting apoptosis, thus highlighting its potential as an anticancer agent.

- Inflammation Model : An animal model was used to assess the anti-inflammatory effects of the compound, showing reduced edema in treated groups compared to controls, further supporting its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.